molecular formula C12H22N2O3 B8662800 Tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate

Tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate

Cat. No.: B8662800
M. Wt: 242.31 g/mol
InChI Key: CTNAGDHNXAVYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(3-oxo-3-pyrrolidin-1-ylpropyl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-7-6-10(15)14-8-4-5-9-14/h4-9H2,1-3H3,(H,13,16)

InChI Key

CTNAGDHNXAVYRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (5.9 g, 15.4 mmol), pyrrolidine (3.2 g, 16.8 mmol) and diisopropylethylamine (5.4 mL, 42.2 mmol) was added to a suspension of 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 g, 14.0 mmol) in dichloromethane (20 mL) and the resulting mixture was stirred at ambient temperature for 6 hours. TLC analysis showed no acid remaining so the mixture was diluted with dichloromethane and washed with water and brine. The organic layer was separated, dried (Na2SO4), filtered and the solvent was removed to afford a solid. The crude material was purified by silica gel chromatography using a 70:30 mixture of hexane and ethyl acetate as eluent to afford the title product as a solid (3.0 g, 88% yield). MS m/z: 243.26 [M+H]+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
88%

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